molecular formula C14H10N4O5S B2618232 N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-54-2

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2618232
CAS No.: 851944-54-2
M. Wt: 346.32
InChI Key: CVONZLGHKPJKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-nitroaniline with a thiazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted derivatives .

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process:

  • Preparation of S-alkylated derivatives : This initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides.
  • Intramolecular cyclization : The S-alkylated derivatives undergo cyclization to form the desired thiazolo[3,2-a]pyrimidin-5-one structure.
  • Acylation and reduction : Further reactions modify the compound to yield this compound by introducing the nitrophenyl group and modifying functional groups as necessary.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidines, including our compound of interest. The biological activity is often evaluated through:

  • Minimum Inhibitory Concentration (MIC) : This metric assesses the lowest concentration of a compound that inhibits microbial growth.
  • Minimum Bactericidal Concentration (MBC) : This measures the lowest concentration required to kill bacteria.

For instance, compounds in this class have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

Antitubercular Activity

This compound has also been evaluated for its antitubercular properties. In vitro studies indicated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment .

The mechanism by which thiazolo[3,2-a]pyrimidines exert their effects may involve:

  • Inhibition of bacterial enzymes : These compounds can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
  • Antioxidant properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazolo[3,2-a]pyrimidines:

StudyFindings
MDPI Study (2015)Reported significant antibacterial and antitubercular activity for synthesized derivatives .
ACS Omega (2021)Highlighted excellent antimicrobial activities with specific MIC values for various derivatives .
ResearchGate (2020)Discussed the dual inhibition mechanism targeting GyrB and ParE in bacterial systems .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVONZLGHKPJKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.